3-Amino-4-bromobenzofuran-2-carbonitrile
Description
3-Amino-4-bromobenzofuran-2-carbonitrile is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. This compound, with its unique structure, has garnered interest for its potential use in scientific research and industrial applications.
Properties
Molecular Formula |
C9H5BrN2O |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
3-amino-4-bromo-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-5-2-1-3-6-8(5)9(12)7(4-11)13-6/h1-3H,12H2 |
InChI Key |
BTPFPMDVBUFFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(O2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromobenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated phenols and nitriles, followed by amination reactions. The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of 3-Amino-4-bromobenzofuran-2-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-bromobenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-Amino-4-bromobenzofuran-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-bromobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Amino-1-benzothiophene-2-carbonitrile
- 2-Amino-4H-benzopyran derivatives
- Thiophene derivatives
Comparison: 3-Amino-4-bromobenzofuran-2-carbonitrile stands out due to its unique bromine substitution, which can enhance its reactivity and biological activity compared to other similar compounds
Biological Activity
3-Amino-4-bromobenzofuran-2-carbonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its interactions with various biological targets, including enzymes and receptors, as well as its therapeutic implications.
Chemical Structure and Properties
Molecular Formula: C10H7BrN2O
Molecular Weight: 249.08 g/mol
IUPAC Name: 3-amino-4-bromobenzofuran-2-carbonitrile
Structural Features:
- The compound features a benzofuran core, characterized by a fused benzene and furan ring.
- An amino group at position 3 and a bromine atom at position 4 enhance its reactivity.
- The presence of a carbonitrile group contributes to its chemical properties and potential biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to 3-amino-4-bromobenzofuran-2-carbonitrile exhibit significant antimicrobial activity. For instance, benzofuran derivatives have been reported to possess antibacterial properties against various strains, including Escherichia coli and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | B. subtilis | 1.25 µg/mL |
| Compound B | E. coli | 1.80 µg/mL |
| 3-Amino-4-bromobenzofuran-2-carbonitrile | TBD | TBD |
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer’s disease. Preliminary findings suggest that benzofuran derivatives can inhibit AChE effectively, with some compounds showing IC50 values comparable to standard drugs .
Table 2: AChE Inhibitory Activity of Related Compounds
| Compound Name | IC50 Value (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Compound C | 0.55 ± 1.00 | Eserine: TBD |
| Compound D | TBD | Eserine: TBD |
The mechanism through which 3-amino-4-bromobenzofuran-2-carbonitrile exerts its biological effects involves interactions with specific molecular targets. For instance, the carbonitrile group may facilitate binding to active sites on enzymes or receptors, thereby modulating their activity.
Interaction with Enzymes
Studies indicate that the unique substitution pattern of this compound may enhance its binding affinity to AChE, thus inhibiting its function effectively . The presence of both an amino group and a bromine atom allows for diverse interaction profiles compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of benzofuran derivatives, including those related to 3-amino-4-bromobenzofuran-2-carbonitrile. For example, research has demonstrated the efficacy of these compounds in inhibiting bacterial growth and AChE activity .
Notable Research Example
A study published in August 2023 synthesized several benzofuran derivatives and evaluated their antibacterial and AChE inhibitory activities. Among these, certain derivatives exhibited promising results comparable to established antibiotics and AChE inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
